BenchChemオンラインストアへようこそ!

CB-64D

Sigma-2 receptor Binding affinity Subtype selectivity

CB-64D is the (+)-enantiomer of 8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one with 185-fold sigma-2 over sigma-1 selectivity. This tool precisely activates sigma-2 receptor-mediated calcium mobilization (210% increase) in neuroblastoma cells and caspase-independent apoptosis in breast tumor models. Its unique stereospecificity distinguishes it from CB-64L (sigma-1 selective).

Molecular Formula C22H23NO2
Molecular Weight 333.4 g/mol
Cat. No. B1668674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-64D
SynonymsCB64D;  CB 64D;  CB-64D
Molecular FormulaC22H23NO2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O
InChIInChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3/b19-12+/t20-,22-/m0/s1
InChIKeyYVMTWTZIAIUURI-BCTWRDQXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB-64D: High Sigma-2 Receptor Affinity and Selectivity in a Morphine-Derived Agonist


CB-64D is the (+)-enantiomer of (E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, a small-molecule agonist with high affinity and subtype selectivity for the sigma-2 receptor. It exhibits a Ki of 16.5 nM at sigma-2 and 3063 nM at sigma-1, yielding a 185-fold selectivity ratio [1]. The compound has the molecular formula C22H23NO2 and a molecular weight of 333.42 g/mol . It is a member of a novel class of morphan-derived sigma ligands and is distinct from its enantiomer, CB-64L, which shows the opposite selectivity profile (sigma-1 > sigma-2) [1].

Why Generic Sigma-2 Agonist Substitution Fails for CB-64D


Sigma-2 receptor agonists are not interchangeable due to profound differences in selectivity profiles, off-target activity at mu opioid receptors, and distinct functional coupling to apoptotic pathways. CB-64D demonstrates a 185-fold selectivity for sigma-2 over sigma-1, whereas its enantiomer CB-64L is sigma-1-selective, and other agonists like haloperidol show only 8-fold selectivity [1]. Furthermore, CB-64D activates a caspase-independent apoptotic pathway in breast tumor cells, whereas antineoplastic agents such as doxorubicin rely on caspase-dependent mechanisms [2]. Substitution without verifying these precise pharmacological and functional parameters can lead to divergent or null biological outcomes.

CB-64D Product-Specific Quantitative Evidence: Comparator-Based Differentiation


Sigma-2 Receptor Affinity and Selectivity: CB-64D vs. CB-184 and Haloperidol

CB-64D exhibits a sigma-2 receptor Ki of 16.5 nM and a sigma-1 Ki of 3063 nM, yielding a 185-fold selectivity for sigma-2 over sigma-1. In comparison, the related compound CB-184 achieves a 554-fold selectivity (sigma-2 Ki = 13.4 nM, sigma-1 Ki = 7436 nM) [1]. Haloperidol, a widely used non-selective sigma ligand, has a sigma-2 Ki of 13 nM and a sigma-1 Ki of 1.7 nM, giving only an 8-fold selectivity [2].

Sigma-2 receptor Binding affinity Subtype selectivity

Mu Opioid Receptor Cross-Reactivity: CB-64D vs. CB-184

Both CB-64D and CB-184 display high affinity for mu opioid receptors. CB-64D has a mu opioid Ki of 37.6 nM, while CB-184 exhibits a mu opioid Ki of 4.5 nM [1]. This represents an 8-fold difference in mu opioid affinity, with CB-64D showing lower mu receptor engagement.

Off-target activity Mu opioid receptor Selectivity

Intracellular Calcium Mobilization: CB-64D vs. Sigma-1-Selective Ligands and BD737

CB-64D (100 µM) induces a robust transient increase in intracellular calcium ([Ca2+]i) of 210 ± 11% above basal in SK-N-SH neuroblastoma cells. In contrast, the sigma-1-selective ligand (+)-pentazocine (100 µM) produces only an 8.0 ± 0.57% increase [1]. The sigma-2 agonist BD737 (100 µM) induces a 65.3 ± 6.14% increase, while haloperidol induces a 52.0 ± 9.63% increase [1].

Calcium signaling SK-N-SH cells Functional efficacy

Enantioselectivity of Sigma Receptor Subtypes: CB-64D (+)-Isomer vs. CB-64L (−)-Isomer

The (+)-isomer CB-64D has a sigma-2 Ki of 16.5 nM and sigma-1 Ki of 3063 nM (185-fold sigma-2 selective). Its enantiomer, CB-64L, exhibits the opposite selectivity: sigma-1 Ki = 10.5 nM and sigma-2 Ki = 154 nM (15-fold sigma-1 selective) [1].

Enantioselectivity Sigma-1 receptor Sigma-2 receptor

Apoptotic Pathway Mechanism: Caspase-Independent Cell Death by CB-64D vs. Doxorubicin

CB-64D-induced cytotoxicity and Annexin V binding in MCF-7 breast cancer cells are not blocked by caspase inhibitors. In contrast, doxorubicin-induced cytotoxicity is partially or completely abrogated by caspase inhibitors [1].

Apoptosis Caspase-independent Breast cancer

CB-64D Application Scenarios: When to Choose This Sigma-2 Agonist


Studying Sigma-2 Receptor Pharmacology with High Selectivity and Moderate Mu Opioid Affinity

CB-64D is the optimal tool for investigations requiring potent sigma-2 receptor activation with a defined intermediate selectivity profile (185-fold over sigma-1) and moderate mu opioid receptor affinity (Ki = 37.6 nM). This profile is distinct from both the highly sigma-2-selective CB-184 (554-fold, but higher mu opioid affinity) and non-selective ligands like haloperidol (8-fold selectivity) [1]. Researchers studying sigma-2 receptor function in systems where mu opioid receptors are also present will benefit from CB-64D's balanced properties.

Investigating Caspase-Independent Apoptotic Pathways in Cancer Research

For studies focused on non-canonical, caspase-independent cell death mechanisms, CB-64D is a preferred sigma-2 agonist. Its cytotoxicity in breast tumor cell lines (MCF-7, T47D, MCF-7/Adr-) is unaffected by caspase inhibitors, unlike standard antineoplastic agents such as doxorubicin [2]. This property makes CB-64D an essential tool for dissecting alternative apoptotic signaling and for exploring therapeutic strategies to overcome drug resistance.

High-Efficacy Calcium Signaling Assays in Neuronal Cell Models

CB-64D elicits a robust transient calcium release (210 ± 11% increase at 100 µM) in SK-N-SH human neuroblastoma cells, outperforming other sigma-2 agonists like BD737 (65.3%) and haloperidol (52.0%) [3]. This high efficacy makes CB-64D the agonist of choice for calcium imaging experiments designed to probe sigma-2 receptor-mediated calcium mobilization from endoplasmic reticulum stores, particularly in neuronal cell models.

Enantioselective Control in Sigma Receptor Subtype Studies

When experimental design demands precise, enantioselective control of sigma receptor subtype activation, CB-64D ((+)-isomer) provides sigma-2 selectivity, while its enantiomer CB-64L ((−)-isomer) provides sigma-1 selectivity [1]. This pair enables rigorous, stereospecific dissection of sigma-1 vs. sigma-2 receptor functions in parallel assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB-64D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.